molecular formula C11H13BrO B3144754 4-Bromo-2-cyclopentylphenol CAS No. 55910-44-6

4-Bromo-2-cyclopentylphenol

Cat. No.: B3144754
CAS No.: 55910-44-6
M. Wt: 241.12 g/mol
InChI Key: YGZKWLBOQPTKLJ-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopentylphenol is a brominated phenolic compound featuring a hydroxyl group at the para position relative to a bromine atom and a cyclopentyl substituent at the ortho position. Bromophenols like this are often utilized as building blocks for synthesizing complex molecules, including heterocycles and coordination compounds.

Properties

IUPAC Name

4-bromo-2-cyclopentylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8/h5-8,13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZKWLBOQPTKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopentylphenol can be achieved through several methods. One common approach involves the bromination of 2-cyclopentylphenol using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the phenol ring .

Industrial Production Methods: Industrial production of 4-Bromo-2-cyclopentylphenol often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopentylphenol undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenol ring makes it highly reactive towards electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to hydroquinones under appropriate conditions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Electrophilic Aromatic Substitution: Products include various substituted phenols depending on the electrophile used.

    Oxidation: Quinones are the major products formed.

    Reduction: Hydroquinones are the primary products.

Scientific Research Applications

4-Bromo-2-cyclopentylphenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopentylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Bromophenols

The following table summarizes key structural and functional differences between 4-Bromo-2-cyclopentylphenol and related brominated phenolic compounds:

Compound Name Molecular Formula Substituents Key Features Applications/Reactivity Reference
4-Bromo-2-cyclopentylphenol C₁₁H₁₃BrO -Br (para), -OH (para), -cyclopentyl (ortho) Bulky cyclopentyl group reduces solubility in polar solvents; moderate acidity due to electron-withdrawing Br. Likely intermediate for sterically demanding syntheses. Inferred
4-Bromo-2-isopropylphenol C₉H₁₁BrO -Br (para), -OH (para), -isopropyl (ortho) Smaller substituent (isopropyl) enhances solubility compared to cyclopentyl. Used in ligand synthesis. Coordination chemistry, catalytic intermediates.
4-Bromo-5-isopropyl-2-methylphenol C₁₀H₁₃BrO -Br (para), -OH (para), -isopropyl (meta), -methyl (ortho) Methyl and isopropyl groups increase steric hindrance. Electron-donating methyl may slightly reduce acidity. Potential antimicrobial agent precursor.
4-Bromo-5-(chloromethyl)-2-methoxyphenol C₈H₈BrClO₂ -Br (para), -OCH₃ (ortho), -CH₂Cl (meta) Methoxy group deactivates the ring; chloromethyl enables nucleophilic substitution. Intermediate for functionalized aromatics.
4-Bromo-2-chloro-6-methylphenol C₇H₆BrClO -Br (para), -Cl (ortho), -CH₃ (meta) Electron-withdrawing Cl and Br enhance acidity; methyl improves lipophilicity. Disinfectant or agrochemical intermediate.
4-Bromo-2-[(4-chlorophenyl)imino]methylphenol C₁₃H₁₀BrClNO -Br (para), -OH (para), -CH=N-(4-Cl-C₆H₄) (ortho) Schiff base formation capability; potential ligand for metal complexes. Coordination polymers, sensor materials.

Detailed Structural and Reactivity Analysis

Steric and Electronic Effects

  • Cyclopentyl vs. Isopropyl/Methyl Groups: The cyclopentyl substituent in 4-Bromo-2-cyclopentylphenol imposes greater steric hindrance than isopropyl or methyl groups, reducing reactivity in electrophilic substitutions but enhancing stability in hydrophobic environments .
  • Halogen Influence: Bromine’s strong electron-withdrawing effect increases the acidity of the phenolic -OH compared to non-halogenated analogs. Chlorine in 4-Bromo-2-chloro-6-methylphenol further amplifies this effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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